molecular formula C19H17F3N6O B302681 N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

货号 B302681
分子量: 402.4 g/mol
InChI 键: WNDVKPDDZQAJFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for the treatment of B-cell malignancies.

作用机制

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine selectively binds to the BTK enzyme, which is a key component of the BCR signaling pathway. BTK is activated upon binding of the BCR to its antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine blocks these signaling events, leading to apoptosis of B-cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has been shown to selectively inhibit BTK in vitro and in vivo, leading to inhibition of BCR signaling and apoptosis of B-cells. N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has also been shown to have minimal off-target effects on other kinases, indicating its high selectivity for BTK. In preclinical studies, N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has demonstrated good pharmacokinetic properties, including oral bioavailability and good tissue penetration.

实验室实验的优点和局限性

One of the main advantages of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has also shown good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is its limited solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

未来方向

For the development of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine include combination therapy and the exploration of new indications, such as autoimmune diseases.

合成方法

The synthesis of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves several steps, starting from commercially available starting materials. The key step is the cyclization of 2,4-difluoroaniline with 4-fluoroaniline in the presence of a base to form the triazine ring. The morpholine group is introduced in the final step by reacting the triazine intermediate with morpholine in the presence of a coupling agent.

科学研究应用

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine inhibits BCR signaling and induces apoptosis in B-cell lines derived from patients with CLL and MCL. In vivo studies have demonstrated the efficacy of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine in mouse models of CLL and MCL, leading to tumor regression and prolonged survival.

属性

产品名称

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

分子式

C19H17F3N6O

分子量

402.4 g/mol

IUPAC 名称

2-N-(2,4-difluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17F3N6O/c20-12-1-4-14(5-2-12)23-17-25-18(24-16-6-3-13(21)11-15(16)22)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27)

InChI 键

WNDVKPDDZQAJFN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F

规范 SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。